molecular formula C21H25ClN2O B11325128 3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11325128
M. Wt: 356.9 g/mol
InChI Key: RFUUQFMIJHBOOB-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core linked to a piperidine ring through a methylphenyl group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-methylphenyl-2-(piperidin-1-yl)ethylamine. This intermediate is obtained through a series of reactions, including alkylation and amination.

    Chlorination: The intermediate is then subjected to chlorination using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.

    Amidation: The final step involves the reaction of the chlorinated intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioethers.

Scientific Research Applications

3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features and potential biological activities.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with notable biological properties.

Uniqueness

3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

3-chloro-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25ClN2O/c1-16-8-10-17(11-9-16)20(24-12-3-2-4-13-24)15-23-21(25)18-6-5-7-19(22)14-18/h5-11,14,20H,2-4,12-13,15H2,1H3,(H,23,25)

InChI Key

RFUUQFMIJHBOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCCCC3

Origin of Product

United States

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